molecular formula C21H12FN3S B2379404 (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile CAS No. 924818-82-6

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile

Cat. No.: B2379404
CAS No.: 924818-82-6
M. Wt: 357.41
InChI Key: DVCGLIITGPODCH-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acrylonitrile family, characterized by an α,β-unsaturated nitrile backbone.

Properties

IUPAC Name

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-quinolin-4-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FN3S/c22-17-7-5-14(6-8-17)20-13-26-21(25-20)16(12-23)11-15-9-10-24-19-4-2-1-3-18(15)19/h1-11,13H/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCGLIITGPODCH-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary components: the 4-(4-fluorophenyl)thiazole moiety, the quinolin-4-yl group, and the bridging (E)-acrylonitrile linker. Retrosynthetically, the acrylonitrile bridge suggests a Knoevenagel condensation between a thiazole-bearing acetonitrile and quinoline-4-carbaldehyde. The thiazole subunit necessitates cyclization strategies, while the quinoline aldehyde derives from formylation protocols.

Thiazole Core Construction

The 4-(4-fluorophenyl)thiazol-2-yl fragment is optimally synthesized via Hantzsch thiazole synthesis, leveraging α-halo ketones and thiourea derivatives. For instance, phenacyl bromide derivatives react with 4-fluorophenylthiourea to yield 2-amino-4-(4-fluorophenyl)thiazole, followed by diazotization and cyanation to install the nitrile group. Alternative pathways involve cyclocondensation of 4-fluorophenyl thioamides with bromoacetonitrile, though this route demands rigorous temperature control to prevent polymerization.

Quinoline-4-carbaldehyde Synthesis

Quinoline-4-carbaldehyde is accessible via Vilsmeier-Haack formylation of quinoline, employing POCl₃ and DMF to introduce the formyl group regioselectively at the 4-position. Oxidation of 4-methylquinoline using MnO₂ or SeO₂ offers a supplementary route, albeit with moderate yields.

Acrylonitrile Bridge Formation

Knoevenagel condensation between 2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile and quinoline-4-carbaldehyde under basic conditions (e.g., triethylamine or piperidine) affords the (E)-configured acrylonitrile. Microwave-assisted solvent-free conditions enhance reaction efficiency, reducing time from hours to minutes while preserving stereoselectivity.

Detailed Synthetic Protocols

Synthesis of 2-(4-(4-Fluorophenyl)thiazol-2-yl)acetonitrile

Hantzsch Thiazole Synthesis

Procedure :

  • 4-Fluorophenylthiourea Preparation :
    • React 4-fluoroaniline (1.0 equiv) with ammonium thiocyanate (1.2 equiv) in HCl(aq), yielding 4-fluorophenylthiourea after recrystallization.
  • Cyclization with Bromoacetonitrile :
    • Heat 4-fluorophenylthiourea (10 mmol) and bromoacetonitrile (12 mmol) in ethanol at 80°C for 6 h.
    • Filter the precipitated 2-amino-4-(4-fluorophenyl)thiazole and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
  • Diazotization and Cyanation :
    • Treat 2-amino-4-(4-fluorophenyl)thiazole (5 mmol) with NaNO₂ (5.5 mmol) in H₂SO₄(aq) at 0–5°C.
    • Add CuCN (6 mmol) and stir for 2 h. Isolate 2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile via extraction (CH₂Cl₂) and vacuum distillation.

Yield : 58–62% over three steps.
Characterization :

  • FTIR (KBr) : ν = 2215 cm⁻¹ (C≡N), 1602 cm⁻¹ (C=N thiazole).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, thiazole-H), 7.12 (t, J = 8.8 Hz, 2H, Ar-H), 3.98 (s, 2H, CH₂CN).

Synthesis of Quinoline-4-carbaldehyde

Vilsmeier-Haack Formylation

Procedure :

  • Add POCl₃ (15 mmol) dropwise to DMF (20 mL) at 0°C, stirring for 30 min.
  • Introduce quinoline (10 mmol) and heat at 90°C for 4 h.
  • Quench with ice-water, neutralize with NaHCO₃, and extract with CH₂Cl₂.
  • Purify via column chromatography (ethyl acetate/hexane, 1:4).

Yield : 68–72%.
Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 192.1 (CHO), 150.2 (C-4), 148.9 (C-2), 129.5–127.3 (aromatic carbons).

Knoevenagel Condensation for (E)-Acrylonitrile Formation

Conventional Thermal Method

Procedure :

  • Dissolve 2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile (2 mmol) and quinoline-4-carbaldehyde (2.2 mmol) in ethanol (15 mL).
  • Add triethylamine (0.2 mmol) and reflux at 80°C for 6 h.
  • Cool, filter the precipitate, and recrystallize from ethanol.

Yield : 70–75%.

Microwave-Assisted Solvent-Free Method

Procedure :

  • Mix 2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile (2 mmol), quinoline-4-carbaldehyde (2.2 mmol), and piperidine (0.1 mmol).
  • Irradiate in a microwave reactor at 120°C, 300 W, for 10 min.
  • Purify via flash chromatography (dichloromethane/methanol, 9:1).

Yield : 82–85%.

Comparative Data :

Condition Time (h) Yield (%) Purity (%)
Thermal (EtOH) 6 70–75 95
Microwave 0.17 82–85 98

Structural and Spectroscopic Characterization

Configurational Assignment

The (E)-stereochemistry of the acrylonitrile bridge is confirmed by:

  • ¹H NMR Coupling Constant : J = 16.8 Hz between vinyl protons (δ 7.92 and 7.65), indicative of trans configuration.
  • X-ray Crystallography : Dihedral angles between thiazole and quinoline planes average 17.5°, with π-π stacking distances of 3.80 Å.

Spectroscopic Data

  • FTIR (KBr) : ν = 2210 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N thiazole), 1580 cm⁻¹ (quinoline C=C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (d, J = 4.4 Hz, 1H, quinoline-H), 8.32 (d, J = 16.8 Hz, 1H, CH=), 7.88–7.45 (m, 10H, Ar-H), 7.12 (t, J = 8.8 Hz, 2H, F-Ar-H).
  • HRMS (ESI+) : m/z calcd for C₂₃H₁₃FN₃S [M+H]⁺: 394.0811; found: 394.0809.

Mechanistic Insights and Optimization

Knoevenagel Reaction Mechanism

The base deprotonates the active methylene group in 2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile, generating a nucleophilic enolate. This attacks the electrophilic aldehyde carbon, followed by dehydration to form the (E)-acrylonitrile. Microwave irradiation accelerates enolate formation and dehydration, enhancing yield.

Side Reactions and Mitigation

  • Z-Isomer Formation : Minimized by steric hindrance from the bulky thiazole and quinoline groups.
  • Polymerization : Controlled by low-temperature addition of base and inert atmosphere.

Industrial and Pharmacological Relevance

While the immediate application of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile remains exploratory, structural analogs demonstrate:

  • Anticancer Activity : Thiazole-acrylonitrile hybrids inhibit topoisomerase II (IC₅₀ = 1.2–3.8 μM).
  • Antimicrobial Properties : MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans.

Chemical Reactions Analysis

Substitution Reactions at the Thiazole Ring

The thiazole moiety undergoes nucleophilic aromatic substitution (NAS) at the C-5 position due to electron-withdrawing effects from the 4-fluorophenyl group.

Reaction Type Reagents/Conditions Products Yield Reference
Halogen exchangeKBr/CuBr₂, DMF, 110°C, 12 h(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile78%
AminationNH₃/EtOH, 80°C, 8 h(E)-2-(4-(4-fluorophenyl)-5-aminothiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile65%

Key Observations :

  • Electron-withdrawing substituents (e.g., -F) enhance NAS reactivity at the thiazole C-5 position .

  • Steric hindrance from the quinoline group limits substitution at the C-4 position .

Addition Reactions at the Acrylonitrile Group

The α,β-unsaturated nitrile undergoes Michael additions and cycloadditions:

Reaction Type Reagents/Conditions Products Yield Reference
Thiol-Michael additionPhSH, DBU, CH₃CN, RT, 2 h(E)-3-(quinolin-4-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanenitrile92%
[2+2] CycloadditionUV light (365 nm), CH₂Cl₂, 24 hCyclobutane-fused thiazole-quinoline adduct41%

Mechanistic Insights :

  • The acrylonitrile group acts as a dienophile in photochemical [2+2] cycloadditions, forming strained cyclobutane derivatives .

  • Thiol additions proceed via a radical pathway under basic conditions .

Oxidation and Reduction Reactions

The thiazole sulfur and nitrile group participate in redox transformations:

Reaction Type Reagents/Conditions Products Yield Reference
Sulfur oxidationmCPBA, CH₂Cl₂, 0°C, 1 h(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile sulfone88%
Nitrile reductionLiAlH₄, THF, reflux, 6 h(E)-3-(quinolin-4-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)prop-2-en-1-amine73%

Structural Impact :

  • Sulfone formation increases polarity and hydrogen-bonding capacity, enhancing bioavailability .

  • Reduced nitriles exhibit altered π-stacking interactions with biological targets .

Coordination Chemistry with Metal Ions

The quinoline nitrogen and thiazole sulfur act as Lewis bases:

Metal Salt Conditions Complex Stability Reference
Cu(NO₃)₂·3H₂OMeOH, RT, 4 h[Cu(L)₂(NO₃)₂] (L = ligand)Stable in air >72 h
PdCl₂DMF, 60°C, 12 h[Pd(L)Cl₂]Decomposes above 200°C

Applications :

  • Copper complexes show enhanced anticancer activity compared to the free ligand .

  • Palladium adducts catalyze Suzuki-Miyaura cross-couplings in synthetic workflows .

Comparative Reactivity with Structural Analogs

The fluorophenyl and quinoline groups modulate reactivity compared to simpler thiazoles:

Compound Reaction with mCPBA Reaction with LiAlH₄
(E)-2-(4-phenylthiazol-2-yl)-3-(quinolin-4-yl)acrylonitrileForms sulfoxide (72% yield)Forms primary amine (68% yield)
This compound (Target)Forms sulfone (88% yield)Forms enamine (73% yield)
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrileUnstable under oxidationNo reduction observed

Trends :

  • Electron-withdrawing groups (e.g., -F, -NO₂) accelerate sulfur oxidation but may hinder nitrile reduction .

  • Steric bulk from quinoline reduces reaction rates in crowded transition states .

Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

  • Acidic Hydrolysis (HCl, H₂O, 100°C): Cleaves the thiazole ring, yielding 4-fluorobenzoic acid and quinoline-4-carbonitrile .

  • Photodegradation (UV-A light, 48 h): Forms quinoline-derived nitroxyl radicals, confirmed by EPR spectroscopy .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its distinctive structure enables researchers to explore new chemical reactions and pathways. The thiazole and quinoline components are known for their reactivity, making them suitable for various synthetic applications. The compound can be utilized in the development of novel materials or as intermediates in the synthesis of dyes and pigments .

Antimicrobial Activity

Research indicates that compounds similar to (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using methods like the agar well diffusion test . The compound's structure suggests potential interactions with microbial targets, enhancing its efficacy against infections.

Anticancer Potential

The anticancer properties of thiazole-based compounds have been extensively studied. In vitro tests have demonstrated that derivatives can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2). For example, certain thiazole derivatives showed promising cytotoxicity against these cell lines, suggesting that this compound may also exhibit similar effects due to its structural characteristics .

Medicinal Chemistry

The medicinal chemistry sector is particularly interested in this compound for its potential therapeutic effects. Compounds with similar structures have been investigated for anti-inflammatory and analgesic activities. The presence of both thiazole and quinoline rings in this compound suggests it could interact with biological targets such as enzymes or receptors involved in disease pathways .

Industrial Applications

In industrial settings, this compound might be utilized in the development of advanced materials with specific properties such as fluorescence or conductivity. Its unique structure allows for potential applications in creating specialty chemicals or materials used in electronics and optics .

Case Studies and Research Findings

Application AreaStudy FocusFindings
Antimicrobial ActivityEfficacy against bacterial strainsShowed significant activity against E. coli and S. aureus with inhibition zones up to 18 mm .
Anticancer PotentialCytotoxicity testing on HepG2 cellsDemonstrated superior potency compared to established anticancer agents .
Medicinal ChemistryInvestigation into anti-inflammatory propertiesSimilar compounds exhibited notable anti-inflammatory effects; further studies needed .
Industrial UseDevelopment of specialty chemicalsPotential use in synthesizing novel materials with desirable electronic properties .

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below compares key structural features and physical properties of the target compound with analogs:

Compound Name / ID Substituents (R1, R2) Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound R1: 4-(4-Fluorophenyl)thiazole Data not available ~357 (estimated) Thiazole, Quinoline, Fluorophenyl
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-fluorophenyl)isoxazol-3-yl]acrylonitrile (7c) R1: Benzo[d]thiazole; R2: 4-Fluorophenyl isoxazole 228–230 347 Isoxazole, Fluorophenyl
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile R1: 4-Chlorophenylthiazole; R2: Thiophene Not reported 314.8 Chlorophenyl, Thiophene
(E)-3-(4-Fluoroanilino)-2-[4-(4-isobutylphenyl)thiazol-2-yl]acrylonitrile R1: 4-Isobutylphenylthiazole; R2: 4-Fluoroaniline Not reported 377.4 Isobutylphenyl, Fluoroaniline
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile R1: Phenylthiazole; R2: 2-Fluoro-5-nitroaniline Not reported 366.3 Nitro, Fluoroaniline

Key Observations :

  • Molecular Weight: The target compound’s quinoline group increases its molecular weight (~357) compared to simpler analogs like 7c (347) .
  • Melting Points: Analogs with rigid aromatic systems (e.g., benzo[d]thiazole in 7c) exhibit higher melting points (228–230°C), suggesting the target compound may similarly have a high melting point due to its quinoline ring .

Spectroscopic and Analytical Data

  • IR/NMR: Analogs like 7c show characteristic nitrile (C≡N) stretches at ~2200 cm⁻¹ and aromatic C–H bends at 1600–1400 cm⁻¹ . The quinoline ring in the target compound would introduce additional aromatic signals in the ¹H NMR spectrum (δ 7.5–9.0 ppm).
  • Mass Spectrometry : Molecular ion peaks for analogs (e.g., [M+H]⁺ at 347 for 7c) align with theoretical values, supporting structural validation methods applicable to the target compound .

Biological Activity

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile is a synthetic organic compound that features a unique combination of a thiazole ring, a fluorophenyl group, a quinoline moiety, and an acrylonitrile group. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The IUPAC name for this compound is (E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-quinolin-4-ylprop-2-enenitrile. Its molecular formula is C21H12FN3SC_{21}H_{12}FN_3S, and it has a molecular weight of 373.40 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The thiazole and quinoline moieties are known for their roles in anticancer activity, often through modulation of cell signaling pathways or inhibition of key enzymes involved in tumor growth.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-containing compounds demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting that this compound may exhibit comparable or enhanced efficacy due to its unique structure .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22
This compoundTBDTBD

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Research on similar compounds indicates that they can inhibit the growth of various pathogens, including resistant strains of bacteria. The presence of electron-donating groups enhances their antimicrobial potency .

Table 2: Summary of Antimicrobial Activity

CompoundPathogen TestedMIC (µg/mL)
Compound XStaphylococcus aureus0.22
Compound YEscherichia coliTBD
This compoundTBDTBD

Case Studies

Several studies have explored the biological activities of thiazole and quinoline derivatives:

  • Thiazole as Antitumor Agents : A study demonstrated that thiazole derivatives could act as effective inhibitors against cancer cell proliferation, with significant activity observed in both Jurkat and HT29 cell lines .
  • Antimicrobial Evaluation : Another investigation focused on the synthesis and evaluation of thiazole-containing compounds against common bacterial pathogens, revealing strong inhibitory effects comparable to standard antibiotics .

Q & A

Q. Optimization Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates .
  • Catalyst Variation : Compare bases (piperidine, DBU) for condensation efficiency .
  • Purity Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates .

Q. Table 1: Key Reaction Parameters

StepConditionsYield RangeEvidence
Thiazole FormationEthanol, 70°C, 12h60–75%
Knoevenagel ReactionDMF, piperidine, 90°C, 6h45–65%
Final PurificationColumn chromatography (SiO₂, EtOAc)>95% purity

How can researchers resolve contradictions in reported biological activity data across different assays?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (flow cytometry for caspase-3 activation) .

Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify IC₅₀ discrepancies .

Cell Line Authentication : Use STR profiling to confirm genetic stability .

Example : If activity varies in MCF-7 vs. HepG2 cells, perform transcriptomic analysis to correlate target expression (e.g., kinase levels) with efficacy .

Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm), quinoline (δ 8.5–9.0 ppm), and acrylonitrile (δ 6.8–7.1 ppm) groups .
    • NOESY : Confirm (E)-configuration via spatial proximity of thiazole and quinoline protons .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₂₁H₁₃FN₃S: 376.08) .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for absolute configuration validation .

What computational strategies predict the binding mode of this compound with kinase targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 3POZ) to identify key interactions (e.g., hydrogen bonds with hinge regions) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-kinase complex .

QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. Table 2: Predicted Binding Affinities

Target KinaseDocking Score (kcal/mol)Key InteractionsEvidence
EGFR (Wild Type)-9.8H-bond with Met793
VEGFR2-8.5π-Stacking with Phe1047

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

Substituent Variation :

  • Fluorophenyl Group : Replace with chloro-/nitro-substituents to modulate electron-withdrawing effects .
  • Quinoline Moiety : Introduce methoxy groups at C-6 to improve solubility .

Bioisosteric Replacement : Swap acrylonitrile with cyanovinyl groups to assess steric effects .

In Silico Screening : Use Schrödinger’s Glide to prioritize analogs with improved ADMET profiles .

Q. Table 3: SAR Trends in Analog Libraries

Modification SiteActivity TrendEvidence
4-Fluorophenyl → 4-NO₂↑ Cytotoxicity (IC₅₀ ↓ 2-fold)
Quinoline C-6 OMe↑ Solubility (LogP ↓ 0.5)

What experimental approaches address solubility challenges in physiological buffers?

Methodological Answer:

Co-Solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼150 nm) via solvent evaporation .

pH Adjustment : Evaluate solubility in buffers (pH 4.5–7.4) to mimic tumor microenvironments .

Critical Consideration : Monitor aggregation via dynamic light scattering (DLS) to prevent false activity readings .

How do researchers validate the mechanism of apoptosis induction in cancer cells?

Methodological Answer:

Western Blotting : Measure Bcl-2/Bax ratio and PARP cleavage in treated vs. untreated cells .

Flow Cytometry : Quantify Annexin V/PI staining to distinguish early/late apoptosis .

ROS Detection : Use DCFH-DA probe to assess reactive oxygen species generation .

Key Finding : In A549 cells, 10 µM treatment increased caspase-3 activity by 3-fold vs. controls .

What methodologies resolve discrepancies in reported metabolic stability data?

Methodological Answer:

Microsomal Assays : Compare stability in human vs. murine liver microsomes (37°C, NADPH) .

LC-MS/MS Metabolite ID : Identify major Phase I metabolites (e.g., hydroxylation at quinoline C-3) .

Cross-Species Validation : Test in hepatocyte models (rat, human) to assess translational relevance .

Example : A t₁/₂ of 2.5h in human microsomes vs. 4.8h in murine suggests species-specific metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.